molecular formula C7H12N2O3 B14536473 N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide CAS No. 62243-05-4

N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide

Cat. No.: B14536473
CAS No.: 62243-05-4
M. Wt: 172.18 g/mol
InChI Key: RSXUJJIEVOPDJX-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a chemical compound that belongs to the oxazolidine family Oxazolidines are heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes three methyl groups and a carboxamide group

Properties

CAS No.

62243-05-4

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N,N,5-trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-5-4-6(10)9(12-5)7(11)8(2)3/h5H,4H2,1-3H3

InChI Key

RSXUJJIEVOPDJX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(O1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the amidation of carboxylic acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoammonium cations, while reduction can produce hydroxylamines.

Mechanism of Action

The mechanism by which N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, its oxoammonium cation form can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: N,N,5-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

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